molecular formula C10H7BrClNO B13566095 6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one

6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B13566095
M. Wt: 272.52 g/mol
InChI Key: KUUVSJUBIWXYTR-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and halogenating agents.

    Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. Bromine and chlorine sources, such as bromine and chlorine gas or their respective halogenating reagents, are used.

    Cyclization: The cyclization of the intermediate compounds leads to the formation of the quinoline ring system. This step often involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It can interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-methyl-1,4-dihydroquinolin-4-one
  • 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Uniqueness

6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the quinoline core makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

6-bromo-8-chloro-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrClNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)

InChI Key

KUUVSJUBIWXYTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)Cl

Origin of Product

United States

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